molecular formula C8H6BrN3 B580640 7-Bromo-1,5-naphthyridin-2-amine CAS No. 1309774-04-6

7-Bromo-1,5-naphthyridin-2-amine

Cat. No.: B580640
CAS No.: 1309774-04-6
M. Wt: 224.061
InChI Key: WONDVTGZCODVDX-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,5-naphthyridin-2-amine typically involves the bromination of 1,5-naphthyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amine group at the 2nd position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromo-1,5-naphthyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,5-naphthyridin-2-amine is unique due to the presence of both the bromine and amine groups, which confer specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the amine group can form hydrogen bonds, enhancing the compound’s interaction with biological targets .

Biological Activity

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family, characterized by a bromine atom at the 7th position and an amine group at the 2nd position. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly for antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The presence of the bromine atom enhances its reactivity, while the amine group facilitates interactions with biological targets through hydrogen bonding.

Molecular Formula: C8_8H6_6BrN\
Molecular Weight: 212.05 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, influencing biochemical pathways critical for cellular function.
  • Receptor Interaction: It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
  • Chemical Reactivity: The bromine atom allows for substitution reactions, enabling the formation of derivatives with enhanced biological properties.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that naphthyridine derivatives possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .
  • Anticancer Properties: Preliminary investigations indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
  • Antileishmanial Activity: In a series of studies focused on Leishmania species, naphthyridine derivatives demonstrated potent in vitro activity against Leishmania donovani, suggesting a potential therapeutic application in treating leishmaniasis .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa CellsInduction of apoptosis
AntileishmanialLeishmania donovaniPotent inhibition

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is influenced by its lipophilicity and solubility characteristics. These properties affect its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. Toxicity studies are essential to determine safe dosage levels for potential therapeutic applications.

Properties

IUPAC Name

7-bromo-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDVTGZCODVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a sealed reactor, 500 mg (1.23 mmol, 1 eq) of 7-bromo-2-chloro-1,5-naphthyridine and 7 mL (41.6 mmol, 33 eq) of 20% aqueous ammonia solution were introduced in 7 mL of dioxane. The mixture was stirred at 160° C. for 24 h. The mixture was allowed to reach rt and water was added. Aqueous layer was extracted with ethyl acetate. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride and then methylene chloride/ethanol: 98/2 as eluent. The solvent was evaporated to dryness to afford 220 mg of white powder with 80% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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